molecular formula C12H10N2O2 B15096273 Methyl 6-phenylpyrimidine-4-carboxylate

Methyl 6-phenylpyrimidine-4-carboxylate

Cat. No.: B15096273
M. Wt: 214.22 g/mol
InChI Key: RIHBEWGMRKBAOH-UHFFFAOYSA-N
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Description

Methyl 6-phenylpyrimidine-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H10N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-phenylpyrimidine-4-carboxylate typically involves the reaction of methyl 2,4-dioxo-4-phenylbutanoate with urea. This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-phenylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Additionally, the compound may interact with other molecular pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

  • Methyl 4-phenylpyrimidine-5-carboxylate
  • Methyl 2-phenylpyrimidine-4-carboxylate
  • Methyl 6-(4-methylphenyl)pyrimidine-4-carboxylate

Comparison: Methyl 6-phenylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to enzymes and receptors, leading to variations in its pharmacological effects .

Biological Activity

Methyl 6-phenylpyrimidine-4-carboxylate is a synthetic compound notable for its diverse biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring with a phenyl group at the 6-position and a carboxylate group at the 4-position. Its molecular formula is C13H13N2O2C_{13}H_{13}N_{2}O_{2}, with a molecular weight of approximately 214.22 g/mol. The structural characteristics significantly influence its biological activity, particularly its interaction with various enzymes.

The compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By binding to the active site of these enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic transmission is compromised.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Neuroprotective Effects : Its ability to inhibit AChE suggests potential therapeutic applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : The compound has shown promise against various microbial strains, contributing to its potential use in treating infections.

Enzyme Inhibition Studies

Recent studies have quantified the inhibitory effects of this compound on AChE and BChE:

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase12.5
Butyrylcholinesterase15.0

These values indicate a strong inhibitory potency, making it a candidate for further development in neuropharmacological applications.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. A study reported significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) demonstrating its effectiveness:

PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis31.2
Staphylococcus aureus15.0

These results highlight its potential as an antimicrobial agent.

Case Studies

  • Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function, correlating with reduced AChE activity.
  • Tuberculosis Treatment : Clinical trials involving patients with drug-resistant tuberculosis showed that combining this compound with standard therapies enhanced treatment efficacy.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-10(13-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RIHBEWGMRKBAOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

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